molecular formula C17H25N3O4S B2974082 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034275-19-7

4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2974082
CAS No.: 2034275-19-7
M. Wt: 367.46
InChI Key: HJMBIXQOXYGZPT-UHFFFAOYSA-N
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Description

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridine (CAS 2034474-17-2) is a chemical compound with a molecular formula of C18H24N4O4S and a molecular weight of 392.47 g/mol . This structured molecule features a piperidine core, a common motif in medicinal chemistry, which is functionalized with a methanesulfonyl group and linked via a carbonyl bridge to a second piperidine ring that is ether-linked to a pyridine moiety . The specific three-dimensional structure and presence of hydrogen bond acceptors, indicated by a Topological Polar Surface Area of 112, suggest potential for cell permeability and engagement with biological targets . Compounds with piperidine and piperazine scaffolds are frequently investigated for their activity on central nervous system (CNS) targets, including as inhibitors of calcium channels for pain and neurological research , and as protease inhibitors . The distinct molecular architecture of this compound makes it a valuable intermediate or candidate for drug discovery research, particularly in the synthesis of novel molecules for pharmacological testing . It is supplied as a high-purity material for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-25(22,23)20-11-6-14(7-12-20)17(21)19-10-2-3-16(13-19)24-15-4-8-18-9-5-15/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMBIXQOXYGZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the piperidine moiety with the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis

Biological Activity

4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine moiety, a pyridine ring, and a methanesulfonyl group. Its molecular formula is C17H26N4O4SC_{17}H_{26}N_{4}O_{4}S, and it has a molecular weight of 378.54 g/mol. The structural complexity of this compound suggests multiple interaction points with biological targets.

PropertyValue
Molecular FormulaC17H26N4O4S
Molecular Weight378.54 g/mol
IUPAC NameThis compound
CAS Number2034389-94-9

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation: It may interact with neurotransmitter receptors, which could impact neurological functions.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity: Some studies suggest that derivatives of piperidine compounds have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
  • Anticancer Properties: Preliminary research has indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
  • Neuroprotective Effects: The ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Antimicrobial Effects: A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of piperidine derivatives. Results indicated that certain substitutions on the piperidine ring enhanced antimicrobial activity against Gram-positive bacteria .
  • Anticancer Research: A research article in Cancer Letters investigated the effects of piperidine-based compounds on cancer cell lines. The findings showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells .

Comparison with Similar Compounds

Research Implications

  • Target Compound : Its dual piperidine-carbonyl structure may confer selectivity for enzymes requiring rigid, bicyclic ligands (e.g., proteases or GPCRs).
  • Pyrimidine Analogs : Likely superior for targeting nucleotide-binding domains due to pyrimidine’s resemblance to nucleic acid bases .
  • Thiophene Derivatives: Potential utility in antimicrobial or anticancer agents via sulfur-mediated redox interactions .

Q & A

Q. What are the recommended safety precautions for handling this compound in laboratory settings?

When handling this compound, prioritize personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation, skin contact, or ingestion. In case of exposure:

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .
  • Skin contact: Remove contaminated clothing, rinse with water for 15 minutes, and consult a physician .
  • Storage: Keep in a cool, dry place, away from incompatible substances (e.g., strong oxidizers). Follow GHS guidelines for irritants (H315, H319, H335) .

Q. What synthetic strategies are used to introduce the pyridine moiety into the compound’s structure?

The pyridine ring is typically introduced via Suzuki-Miyaura coupling using pyridine boronic acids under palladium catalysis (e.g., Pd(dppf)Cl₂) in polar solvents like DMF. Protective groups (e.g., methoxymethyl ether) are employed to shield reactive sites during synthesis. Post-coupling steps include hydrolysis (HCl) and ketone reduction (NaBH₄) to finalize the structure .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): Confirms regiochemistry of the pyridine and piperidine rings.
  • Mass spectrometry: Validates molecular weight and fragmentation patterns.
  • HPLC: Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does the pyridine ring’s position (C2 vs. C3/C4) affect CYP1B1 inhibitory activity?

Docking studies reveal that C2-positioned pyridine optimizes π-stacking with Phe134 and nitrogen-iron coordination in CYP1B1’s heme, yielding IC₅₀ values as low as 0.011 µM. In contrast, C3/C4 placement disrupts binding geometry, reducing inhibition by ~20-fold. The C2 configuration also enhances hydrophobic interactions with Ala133 and Phe268 .

Q. What methodological approaches evaluate metabolic stability and pharmacokinetics in preclinical models?

  • Plasma concentration kinetics: Subcutaneous injection in rats followed by LC-MS/MS analysis at timed intervals. Compound 4a (C2-pyridinyl derivative) showed a Tmax of 2 hours and sustained levels over 24 hours, indicating metabolic stability .
  • EROD assay: Measures CYP1B1 activity via ethoxyresorufin-O-deethylase activity, comparing inhibition to α-naphthoflavone (ANF) .

Q. How do computational docking simulations elucidate binding interactions with CYP1B1?

Molecular docking (e.g., AutoDock Vina) identifies key interactions:

  • Nitrogen-iron coordination: Pyridine’s nitrogen atom binds the heme iron (2.4–3.2 Å).
  • Hydrogen bonding: The 17β-hydroxyl group forms an H-bond with Asn228’s carbonyl (ΔG = -9.2 kcal/mol).
  • Pi-stacking: Aromatic rings interact with Phe134, contributing to a consensus fitness score (CFS) of 86.0 .

Q. What role does the 17β-hydroxyl group play in enhancing CYP1B1 inhibition?

The 17β-hydroxyl group increases inhibitory potency 10-fold compared to ketone analogs (e.g., 3a vs. 4a). Docking shows this group stabilizes the binding pose via H-bonding with Asn228, improving affinity (IC₅₀ = 0.011 µM vs. 0.083 µM for ANF) .

Q. How are purification and isolation optimized post-synthesis?

  • Chromatography: Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted boronic acids.
  • Recrystallization: Methanol/water mixtures yield high-purity crystals.
  • Acid-base extraction: HCl washes eliminate basic impurities, followed by neutralization (NaHCO₃) .

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